molecular formula C22H28N4O3S B1229200 2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[(1-methyl-4-piperidinylidene)amino]acetamide

2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[(1-methyl-4-piperidinylidene)amino]acetamide

Cat. No. B1229200
M. Wt: 428.5 g/mol
InChI Key: UVZPDYOMYYBJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[(1-methyl-4-piperidinylidene)amino]acetamide is a sulfonamide.

Scientific Research Applications

Antibacterial Activity

  • Synthesis and Biological Evaluation : A study by Iqbal et al. (2017) explored the synthesis of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including compounds structurally related to 2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[(1-methyl-4-piperidinylidene)amino]acetamide. These derivatives were evaluated for their antibacterial potential against several bacterial strains, including Salmonella typhi and Escherichia coli, demonstrating moderate inhibitory activity with certain compounds showing more pronounced effects against Gram-negative bacteria (Iqbal et al., 2017).

Enzyme Inhibition

  • α-Glucosidase and Acetylcholinesterase Inhibition : Abbasi et al. (2019) synthesized new sulfonamides with benzodioxane and acetamide moieties, which are structurally related to the compound . These compounds exhibited substantial inhibitory activity against α-glucosidase and weaker activity against acetylcholinesterase, indicating potential applications in enzymatic studies (Abbasi et al., 2019).

Synthesis of Heterocyclic Compounds

  • Synthesis of Piperidines and Related Compounds : Back and Nakajima (2000) described a method to synthesize piperidines and related compounds through the cyclization of acetylenic sulfones with beta and gamma-chloroamines. This method may potentially be applicable for synthesizing derivatives of 2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[(1-methyl-4-piperidinylidene)amino]acetamide (Back & Nakajima, 2000).

properties

Product Name

2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[(1-methyl-4-piperidinylidene)amino]acetamide

Molecular Formula

C22H28N4O3S

Molecular Weight

428.5 g/mol

IUPAC Name

2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[(1-methylpiperidin-4-ylidene)amino]acetamide

InChI

InChI=1S/C22H28N4O3S/c1-17-4-8-20(9-5-17)26(30(28,29)21-10-6-18(2)7-11-21)16-22(27)24-23-19-12-14-25(3)15-13-19/h4-11H,12-16H2,1-3H3,(H,24,27)

InChI Key

UVZPDYOMYYBJDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NN=C2CCN(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[(1-methyl-4-piperidinylidene)amino]acetamide
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2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[(1-methyl-4-piperidinylidene)amino]acetamide
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2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[(1-methyl-4-piperidinylidene)amino]acetamide
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2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[(1-methyl-4-piperidinylidene)amino]acetamide
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2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[(1-methyl-4-piperidinylidene)amino]acetamide
Reactant of Route 6
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2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[(1-methyl-4-piperidinylidene)amino]acetamide

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